ARS-1620 -

ARS-1620

Catalog Number: EVT-260101
CAS Number:
Molecular Formula: C21H17ClF2N4O2
Molecular Weight: 430.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARS-1620 is a potent, orally bioavailable, small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers, including lung, pancreatic, and colorectal cancers. [, , , , , ] This mutation, where glycine at position 12 is replaced by cysteine, locks the KRAS protein in an active state, driving uncontrolled cell growth and tumor formation. [, ] ARS-1620 acts by irreversibly binding to the mutated cysteine residue in the switch-II pocket (S-IIP) of the KRAS G12C protein. [, , ] This binding locks KRAS G12C in its inactive, GDP-bound state, effectively inhibiting downstream signaling pathways crucial for tumor growth and survival. [, , , , ] Due to its high specificity for the mutated KRAS G12C protein, ARS-1620 spares the wild-type KRAS, potentially leading to a more favorable safety profile compared to less selective KRAS inhibitors. [, , , ]

Future Directions
  • Optimizing Treatment Strategies: Further investigations are needed to identify optimal drug combinations that enhance and prolong the efficacy of ARS-1620 while minimizing toxicity. [, , , , , , , , , , ] This includes exploring combinations with other targeted therapies, immunotherapies, and chemotherapy.
  • Overcoming Resistance: A deeper understanding of the mechanisms underlying acquired resistance to ARS-1620 is crucial for developing strategies to prevent or overcome treatment resistance. [, , , , , , , , , ] This involves investigating the role of genetic alterations, bypass signaling pathways, and the tumor microenvironment.
  • Expanding Clinical Applications: While ARS-1620 has shown promise in treating KRAS G12C-mutant lung cancer, its potential in other cancer types with this mutation, such as pancreatic and colorectal cancer, warrants further exploration. [, , , , , , , ]
  • Developing Next-Generation Inhibitors: Leveraging the knowledge gained from ARS-1620, researchers are working to develop next-generation KRAS inhibitors with improved potency, selectivity, and pharmacological properties. [] This includes exploring new scaffolds, optimizing pharmacokinetic profiles, and targeting other KRAS mutations beyond G12C.
  • Refining Biomarkers of Response: Identifying reliable biomarkers that predict response to ARS-1620 treatment remains a priority. [, , , , ] This will enable personalized treatment strategies and improve patient outcomes.
Synthesis Analysis

The synthesis of ARS-1630 involves intricate organic chemistry techniques typical in pharmaceutical development. The synthetic route generally includes multiple steps starting from commercially available precursors. Key methods may include:

  • Covalent Bond Formation: The compound is synthesized through reactions that facilitate the formation of covalent bonds with specific functional groups.
  • Reagents and Catalysts: The process often employs various reagents and catalysts to promote desired chemical transformations while maintaining purity and yield.
  • Scale-Up Considerations: For industrial production, methods are adapted to ensure scalability while preserving the compound's efficacy and safety profiles.
Molecular Structure Analysis

The molecular structure of ARS-1630 is characterized by its unique arrangement of atoms that allows it to interact specifically with the K-ras G12C protein. While detailed structural data can be found in specialized chemical databases, key features include:

  • Core Structure: The compound features a scaffold that includes heteroatoms conducive to binding interactions.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding affinity and selectivity towards the target protein.

The precise molecular formula and structural representation can be obtained from chemical suppliers or databases like BenchChem.

Chemical Reactions Analysis

ARS-1630 undergoes several notable chemical reactions:

  • Oxidation: This reaction involves adding oxygen or removing hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, often facilitated by reducing agents like lithium aluminum hydride.
  • Substitution Reactions: These involve replacing one functional group with another, which can lead to various derivatives of ARS-1630.

The outcomes of these reactions depend significantly on the specific conditions and reagents utilized during the synthesis.

Mechanism of Action

ARS-1630 exerts its pharmacological effects by inhibiting the mutant K-ras G12C protein. The mechanism involves:

  1. Covalent Binding: ARS-1630 binds covalently to a cysteine residue at position 12 on the K-ras protein.
  2. Inhibition of Activation: This binding prevents the activation of K-ras, disrupting downstream signaling pathways essential for cell proliferation and survival.
  3. Anti-Cancer Effects: By inhibiting K-ras activation, ARS-1630 contributes to reduced tumor growth and potential regression in cancer models .
Physical and Chemical Properties Analysis

The physical and chemical properties of ARS-1630 include:

  • Molecular Weight: Approximately 169.8 g/mol.
  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: The compound's stability under various conditions is crucial for its effectiveness as a therapeutic agent.

These properties are essential for determining the appropriate formulation and delivery methods in clinical applications .

Applications

ARS-1630 has several scientific applications:

  • Cancer Research: It serves as a reference compound in studies investigating K-ras inhibitors' efficacy against cancer cells harboring K-ras mutations.
  • Preclinical Studies: Used in cellular assays to evaluate its potential as a therapeutic agent targeting K-ras mutations in various cancer types.
  • Pharmaceutical Development: Its role in developing new drugs aimed at treating cancers associated with K-ras mutations highlights its significance in oncology research .

Properties

Product Name

ARS-1630

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C21H17ClF2N4O2

Molecular Weight

430.8 g/mol

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Solubility

Soluble in DMSO

Synonyms

ARS-1620; ARS 1620; ARS1620;

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.